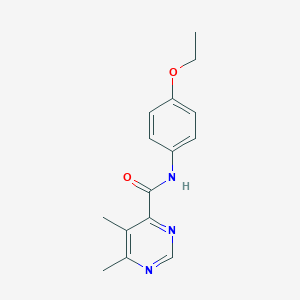
1-Phenyl-4-(3-(quinolin-2-yloxy)pyrrolidin-1-yl)butane-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement and connectivity of its atoms. The presence of aromatic rings (phenyl and quinoline) could contribute to the compound’s stability. The pyrrolidine ring could introduce steric effects and influence the compound’s reactivity .Chemical Reactions Analysis
Again, without specific information, it’s hard to predict the exact chemical reactions this compound would undergo. But generally, carbonyl groups can undergo a variety of reactions, including nucleophilic addition and reduction. The aromatic rings might undergo electrophilic aromatic substitution, and the pyrrolidine ring might be involved in ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would affect properties like solubility, melting point, boiling point, and reactivity .Applications De Recherche Scientifique
Tautomeric Preferences and Solvent Effects
Density Functional Theory (DFT) calculations have been employed to investigate the tautomeric preferences of similar α-diketones, highlighting the stability of enolimine–enaminone and dienaminone tautomers in various solvents. These studies provide insights into the intramolecular hydrogen bond strength and aromatic character of the compounds, influencing their tautomeric preferences. Such insights are critical for understanding the reactivity and stability of complex molecules in chemical synthesis and drug design (Dobosz, Gawinecki, & Ośmiałowski, 2010).
Crystal Structure Analysis
Crystal structure analysis of related compounds elucidates the conformations and interactions within molecular structures, aiding in the design and synthesis of novel molecules with desired physical and chemical properties. For instance, the analysis of a title compound revealed specific conformational characteristics and intermolecular hydrogen bonding, forming a three-dimensional network crucial for understanding molecular packing and reactivity (Mathusalini, Viswanathan, Mohan, Lin, & Velmurugan, 2015).
Antioxidant Properties in Lubricating Greases
Research has been conducted on the synthesis and characterization of derivatives for applications as antioxidants in lubricating greases. The efficiency of these synthesized compounds has been evaluated, demonstrating the potential of such molecules in improving the durability and performance of lubricants. This application highlights the broader industrial relevance of the compound beyond pharmaceuticals (Hussein, Ismail, & El-Adly, 2016).
Spiroheterocyclization Reactions
The reactivity of 1H-pyrrole-2,3-diones with 3-arylamino-1H-inden-1-ones has been explored, leading to the formation of novel spiro compounds. Such reactions underscore the synthetic utility of the compound in constructing complex molecular architectures, which are of interest in the development of new materials and pharmaceuticals (Dmitriev, Silaichev, Aliev, Aldoshin, & Maslivets, 2012).
Combinatorial Synthesis of Derivatives
The combinatorial synthesis approach has been applied to generate a variety of pyrrolo[3,2-f]quinoline and pyrrolo[3,2-a]acridine derivatives. This methodology showcases the compound's versatility in facilitating the rapid synthesis of diverse molecular entities, contributing to the acceleration of drug discovery and material science projects (Zhou, Chen, Li, Liu, & Wang, 2013).
Mécanisme D'action
Target of Action
Compounds with similar structures, such as those containing a pyrrolidine ring, have been widely used in medicinal chemistry for the treatment of various human diseases .
Mode of Action
It is known that the pyrrolidine ring, a key component of this compound, contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This suggests that the compound may interact with its targets in a specific orientation, leading to changes in the target’s function.
Biochemical Pathways
The pyrrolidine ring and its derivatives have been associated with various bioactive molecules with target selectivity . Therefore, it is plausible that this compound could influence multiple biochemical pathways, leading to downstream effects.
Pharmacokinetics
It is known that heterocyclic scaffolds, such as the pyrrolidine ring, are often used in drug development due to their ability to modify physicochemical parameters and achieve optimal adme/tox results for drug candidates .
Result of Action
Compounds with similar structures have shown activity against various diseases , suggesting that this compound may also have significant biological effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the product undergoes a molecular structure twist, and the angle of twisting decreases with increasing solvent polarity, resulting in a lower degree of rotational freedom of the hydroxyl group . This suggests that the compound’s action may be influenced by the polarity of the environment.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-phenyl-4-(3-quinolin-2-yloxypyrrolidin-1-yl)butane-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3/c26-21(18-7-2-1-3-8-18)11-13-23(27)25-15-14-19(16-25)28-22-12-10-17-6-4-5-9-20(17)24-22/h1-10,12,19H,11,13-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMLMXQCRARNUPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC3=CC=CC=C3C=C2)C(=O)CCC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


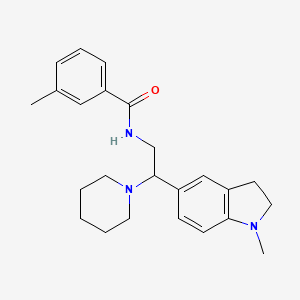

![5-ethyl-N-[4-(2-oxopiperidin-1-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2421869.png)
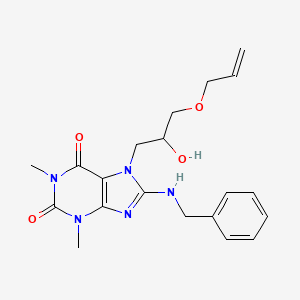
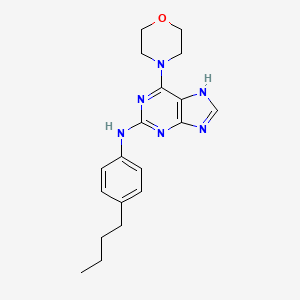
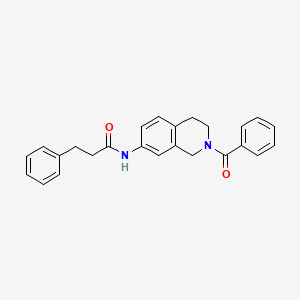
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-(2-fluorophenyl)isoxazol-3-yl)acetamide](/img/structure/B2421878.png)
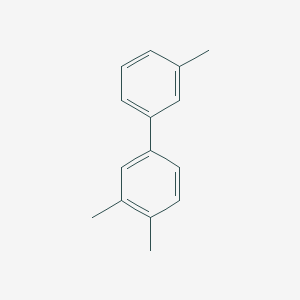
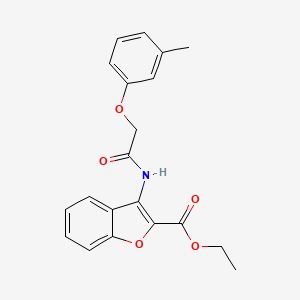
![3-(Propan-2-YL)-1H-pyrazolo[3,4-C]pyridine-4-carboxylic acid](/img/structure/B2421882.png)

![2-{[2-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl]sulfanyl}pyridine-3-carbonitrile](/img/structure/B2421887.png)
